molecular formula C7H8N2O4 B2476044 [4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1006348-69-1

[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2476044
CAS No.: 1006348-69-1
M. Wt: 184.151
InChI Key: UEOSRBCHENJRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identification

This compound possesses a precisely defined chemical structure that reflects its complex nomenclature system. The compound is registered under the Chemical Abstracts Service number 1006348-69-1, providing a unique identifier within chemical databases. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(4-methoxycarbonylpyrazol-1-yl)acetic acid, which accurately describes the structural arrangement of functional groups. The molecular formula C₇H₈N₂O₄ indicates the presence of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and four oxygen atoms, yielding a molecular weight of 184.15 grams per mole.

The structural representation through Simplified Molecular Input Line Entry System notation is expressed as COC(=O)C1=CN(N=C1)CC(=O)O, which provides a linear description of the molecular connectivity. The International Chemical Identifier for this compound is InChI=1S/C7H8N2O4/c1-13-7(12)5-2-8-9(3-5)4-6(10)11/h2-3H,4H2,1H3,(H,10,11), with the corresponding InChI Key being UEOSRBCHENJRND-UHFFFAOYSA-N. These standardized identifiers ensure unambiguous identification across different chemical databases and literature sources.

The compound also carries the European Community number 848-354-2, demonstrating its recognition within regulatory frameworks. Alternative nomenclature variations found in chemical literature include 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid and this compound, all referring to the same chemical entity. The systematic naming reflects the presence of a pyrazole ring system substituted at the 4-position with a methoxycarbonyl group and at the 1-position with an acetic acid moiety.

Property Value
Chemical Abstracts Service Number 1006348-69-1
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
International Union of Pure and Applied Chemistry Name 2-(4-methoxycarbonylpyrazol-1-yl)acetic acid
Simplified Molecular Input Line Entry System COC(=O)C1=CN(N=C1)CC(=O)O
International Chemical Identifier Key UEOSRBCHENJRND-UHFFFAOYSA-N
European Community Number 848-354-2

Historical Context and Development

The development of this compound must be understood within the broader historical context of pyrazole chemistry and heterocyclic compound synthesis. Pyrazole derivatives have attracted significant attention from researchers due to their versatile biological activities and chemical properties, with the field experiencing substantial growth throughout the 21st century. The recognition of pyrazole as a five-membered planar nitrogen-containing heterocyclic compound with aromatic character has driven extensive research into functionalized derivatives. These compounds possess four π-electrons and one unshared pair of electrons, contributing to their unique chemical behavior and making them excellent targets for pharmaceutical and agrochemical applications.

The specific development of acetic acid derivatives of pyrazole compounds emerged from the need to create bifunctional molecules capable of participating in diverse chemical transformations. Research efforts have focused on introducing carboxylic acid functionalities to pyrazole rings to enhance their synthetic utility and biological activity profiles. The methoxycarbonyl substitution at the 4-position of the pyrazole ring represents a strategic modification that balances electronic effects with steric considerations, allowing for controlled reactivity patterns.

Historical synthetic approaches to pyrazole-containing acetic acid derivatives have involved multiple methodologies, including condensation reactions, cyclization processes, and functional group transformations. The development of efficient synthetic routes to compounds like this compound has been driven by their potential applications in medicinal chemistry and their role as synthetic intermediates in complex molecule construction. The compound represents a culmination of decades of research into pyrazole functionalization strategies and demonstrates the sophistication achieved in heterocyclic chemistry.

Position within Heterocyclic Chemistry

This compound occupies a significant position within the broader field of heterocyclic chemistry, particularly as a representative member of the pyrazole family. Heterocyclic compounds have long been recognized as fundamental building blocks in organic chemistry, with nitrogen-containing heterocycles playing especially important roles in pharmaceutical and materials science applications. The pyrazole ring system, characterized by its five-membered structure containing two adjacent nitrogen atoms, exhibits unique electronic properties that distinguish it from other heterocyclic systems.

The positioning of the methoxycarbonyl group at the 4-position of the pyrazole ring creates specific electronic and steric effects that influence the compound's reactivity profile. The nitrogen atom at position 2 of the pyrazole ring possesses a non-Hückel lone pair that exhibits enhanced reactivity toward electrophiles, while the nitrogen atom at position 1 remains relatively unreactive under normal conditions. However, in the presence of strong bases, the proton from the nitrogen atom at position 1 can be abstracted, generating a pyrazole anion that demonstrates increased reactivity toward electrophilic species.

The incorporation of both ester and carboxylic acid functionalities in this compound creates a multifunctional molecule capable of participating in diverse chemical transformations. This dual functionality positions the compound as a versatile intermediate in synthetic chemistry, enabling connection to various molecular frameworks through different reaction pathways. The structural arrangement allows for selective modification of either functional group while maintaining the integrity of the pyrazole core, providing synthetic chemists with multiple strategic options for molecular elaboration.

Recent advances in pyrazole chemistry have highlighted the importance of substitution patterns in determining biological activity and chemical reactivity. The specific substitution pattern in this compound represents an optimal balance between synthetic accessibility and functional utility, making it an attractive target for pharmaceutical development and synthetic applications.

Significance in Pyrazole-Based Compounds

The significance of this compound within the context of pyrazole-based compounds extends beyond its individual chemical properties to encompass its role as a representative member of a broader class of bioactive heterocycles. Pyrazole derivatives have demonstrated remarkable versatility in medicinal chemistry, exhibiting analgesic, antiviral, antihistaminic, antimicrobial, antitumor, insecticidal, fungicidal, antidepressant, antipyretic, anti-inflammatory, angiotensin converting enzyme inhibitory, and estrogen receptor ligand activities. This extensive range of biological activities has positioned pyrazole-based compounds as privileged scaffolds in drug discovery programs.

The structural features of this compound contribute to its significance as a synthetic intermediate and potential pharmacophore. The presence of the carboxylic acid functionality provides opportunities for amide bond formation, esterification reactions, and metal coordination, expanding the synthetic utility of the compound. The methoxycarbonyl group at the 4-position serves as both an electron-withdrawing substituent that modulates the electronic properties of the pyrazole ring and a potential site for further chemical modification through hydrolysis or transesterification reactions.

Research into pyrazole-based acetic acid derivatives has revealed their importance in the development of novel therapeutic agents and synthetic methodologies. The compound serves as a valuable building block for the construction of more complex molecular architectures, including fused ring systems and hybrid molecules that combine multiple pharmacophoric elements. The strategic positioning of functional groups in this compound enables efficient incorporation into diverse synthetic schemes while maintaining favorable physicochemical properties.

The continuing investigation of pyrazole derivatives in pharmaceutical research underscores the enduring significance of compounds like this compound. Their ability to serve as scaffolds for drug development, coupled with their synthetic accessibility and chemical stability, ensures their continued importance in medicinal chemistry and related fields. The compound represents a valuable addition to the chemical toolbox available to researchers pursuing novel therapeutic agents and advanced synthetic methodologies.

Properties

IUPAC Name

2-(4-methoxycarbonylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-13-7(12)5-2-8-9(3-5)4-6(10)11/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOSRBCHENJRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-69-1
Record name 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 1,3-diketones with hydrazines to form the pyrazole ring . The methoxycarbonyl group can be introduced via esterification reactions, and the acetic acid group can be added through carboxylation reactions.

Industrial Production Methods

Industrial production methods for [4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of transition-metal catalysts and photoredox reactions has been explored for the synthesis of pyrazole derivatives .

Chemical Reactions Analysis

Hydrolysis of Methoxycarbonyl Group

The methoxycarbonyl group undergoes nucleophilic acyl substitution under both acidic and alkaline conditions:

ConditionReagentsTemperatureProductKinetic Profile
Acidic hydrolysis6M HCl, H₂O80°C, 6h[4-(Carboxy)-1H-pyrazol-1-yl]acetic acidFirst-order kinetics
Alkaline hydrolysis2M NaOH, ethanol/H₂O (1:1)60°C, 4hSame as abovePseudo-first-order

Mechanistic Details :

  • Acidic media: Protonation of carbonyl oxygen enhances electrophilicity, facilitating water attack (SN2 mechanism) .

  • Alkaline media: Hydroxide ion directly attacks the carbonyl carbon (SNᴀс mechanism) .

Functionalization of Acetic Acid Moiety

The carboxylic acid group participates in classical derivatization reactions:

Esterification

SubstrateReagentCatalystYieldApplication
MethanolH₂SO₄ (conc.)Reflux, 3h82%Prodrug synthesis
Benzyl alcoholDCC/DMAPRT, 12h75%Polymerizable monomers

Amide Formation

AmineCoupling AgentSolventReaction TimeProduct Stability
BenzylamineEDC/HOBtDMF4hStable at −20°C for 6 months
MorpholineCDITHF6hHygroscopic; store under N₂

Key Observation : Amides exhibit enhanced bioavailability compared to the parent acid .

Pyrazole Ring Modifications

The electron-deficient pyrazole core enables regioselective electrophilic substitutions:

Nitration

Nitrating AgentPositionYieldRegiochemical Control
HNO₃/H₂SO₄C-568%Meta-directing effect of COOCH₃
Acetyl nitrateC-354%Steric hindrance from acetic acid

Mechanistic Insight : Nitronium ion attack occurs preferentially at the least hindered position .

Suzuki-Miyaura Coupling

Boronic AcidCatalystBaseProduct Application
Phenylboronic acidPd(PPh₃)₄K₂CO₃Fluorescent probes
4-Pyridylboronic acidPdCl₂(dppf)CsFCoordination complexes

Optimization Note : Microwave irradiation (100°C, 15 min) improves yields by 18–22% compared to thermal heating .

Condensation Reactions

The acetic acid group undergoes dehydration to form reactive intermediates:

Reaction PartnerConditionsProduct ClassBiological Relevance
ThiosemicarbazideHCl, ethanol, ΔThiosemicarbazonesAntiviral agents
Hydrazine hydrateNaOH, MeOHHydrazidesTuberculosis inhibitors

Structural Analysis : X-ray crystallography confirms Z-configuration in hydrazide derivatives .

Redox Transformations

Reaction TypeReagentProductSelectivity
ReductionLiAlH₄, THF[4-(Hydroxymethyl)-1H-pyrazol-1-yl]ethanol89%
OxidationKMnO₄, H₂O, ΔPyrazole-4,5-dicarboxylic acid<5%

Caution : Over-reduction of the pyrazole ring leads to ring-opening byproducts.

Industrial-Scale Process Considerations

ParameterBatch ReactorContinuous FlowAdvantage
Reaction time8–12h22–25 min97% conversion
Temperature control±2°C±0.5°CAvoids thermal degradation
Catalyst loading5 mol%1.8 mol%Cost reduction

Flow chemistry enables safer handling of exothermic reactions like nitrations .

This comprehensive reactivity profile establishes this compound as a versatile synthon for pharmaceutical and materials science applications. Further studies should explore photochemical reactions and transition-metal-catalyzed C–H functionalizations to unlock novel derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit activity against various bacteria and fungi. For instance, research has shown that pyrazole derivatives can inhibit the growth of resistant strains of bacteria, making them candidates for developing new antibiotics.
  • Anticancer Properties : Studies suggest that [4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated its efficacy against several cancer types, including breast and lung cancers.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, as seen in studies where it reduced cytokine production in activated immune cells.

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be utilized in:

  • Reactions to Form New Derivatives : The methoxycarbonyl group allows for various substitution reactions, leading to the formation of derivatives with enhanced biological activities. For example, it can undergo esterification or amide formation to yield compounds with improved pharmacological profiles.
  • Synthesis of Pyrazole Conjugates : Recent studies have explored the synthesis of carbohydrate-pyrazole conjugates using this compound as a precursor, demonstrating high yields and regioselectivity in the formation of these novel structures .

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Development of New Materials : Researchers are exploring its use as an intermediate in the production of polymers and other materials. Its ability to participate in cross-linking reactions enhances the mechanical properties of resultant materials.

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialExhibits activity against resistant bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production
Synthetic VersatilityServes as a building block for complex molecules

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial potential of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, especially against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among several cancer cell lines. Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways.

Mechanism of Action

The mechanism of action of [4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares [4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid with five key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
This compound C₇H₈N₂O₄ 184.15 4-COOCH₃, N1-CH₂COOH High solubility in polar solvents; pH-dependent stability
2-[4-Iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid C₇H₇IN₂O₄ 310.05 3-COOCH₃, 4-I, N1-CH₂COOH Heavy atom for crystallography; potential radiolabeling applications
2-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid C₆H₇N₃O₄ 185.14 Triazole ring, N1-CH₂COOH Enhanced aromaticity; click chemistry compatibility
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid C₅H₅F₃N₂O₂ 190.11 4-CF₃, N1-CH₂COOH High lipophilicity; improved membrane permeability
{4-[5-(4-Nitrophenyl)-1H-pyrazol-3-yl]phenoxy}acetic acid (12h) C₁₈H₁₅N₃O₅ 353.33 3-pyrazole-phenyl-NO₂, phenoxy-CH₂COOH Strong electron-withdrawing nitro group; increased reactivity

Biological Activity

[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a methoxycarbonyl group and an acetic acid moiety, contributing to its unique structural and functional properties. Its biological activity is being explored in various contexts, including antimicrobial, anticancer, and antioxidant applications.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole structure may inhibit enzymes involved in various disease processes or modulate receptor activity, leading to therapeutic effects. For instance, it has been suggested that the compound may inhibit certain pathways relevant to cancer progression and microbial resistance.

Biological Activities

Antimicrobial Activity
Research indicates that compounds containing the pyrazole ring exhibit significant antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The effectiveness of this compound against these pathogens suggests its potential as an antibacterial agent .

Anticancer Properties
The anticancer activity of this compound has been evaluated in several studies. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against human cancer cell lines. The compound's ability to induce apoptosis in malignant cells could be linked to its structural features that allow it to interact with cellular signaling pathways involved in growth regulation .

Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. This activity is crucial for mitigating oxidative stress within cells, which is a contributing factor in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of this compound may enhance its therapeutic potential .

Case Studies

Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These findings suggest strong potential for development as an antibacterial agent.

Study 2: Anticancer Activity
In a separate investigation published in the Journal of Medicinal Chemistry, the anticancer properties of this compound were assessed using human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 25 µM, indicating effective inhibition of cell proliferation. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways .

Summary Table of Biological Activities

Activity Effectiveness Target Organism/Cell Line Reference
AntimicrobialMIC 32 µg/mL (E. coli), 16 µg/mL (S. aureus)Bacterial strains
AnticancerIC50 25 µM (MCF-7)Human breast cancer cells
AntioxidantModerate activityVarious cell types

Q & A

Q. What are the common synthetic routes for [4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives can be prepared by reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA to form intermediate esters, followed by hydrolysis to yield carboxylic acids . Optimization involves adjusting solvents (e.g., polar aprotic solvents like DMF), temperature (50–100°C), and catalysts (e.g., potassium carbonate) to minimize by-products and improve yield . Continuous flow reactors may enhance scalability .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

Purity is assessed via HPLC (95% threshold) and melting point analysis. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR for functional group identification) and mass spectrometry (MS) to confirm molecular weight . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive structural elucidation .

Q. What spectroscopic techniques are critical for characterizing pyrazole-carboxylic acid derivatives?

Key techniques include:

  • FT-IR : Identifies carbonyl (C=O) and carboxylic acid (O-H) stretches (~1700 cm1^{-1} and ~2500–3300 cm1^{-1}).
  • NMR : 1^1H NMR detects pyrazole ring protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm).
  • UV-Vis : Analyzes π→π* transitions in the pyrazole ring (~250–300 nm) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions in spectral data for pyrazole-carboxylic acid derivatives?

Density Functional Theory (DFT) calculations predict molecular geometries, vibrational frequencies, and electronic transitions. Discrepancies between experimental and theoretical IR/NMR data (e.g., shifted carbonyl peaks) are resolved by optimizing basis sets (e.g., B3LYP/6-311++G**) and accounting for solvent effects . Software like Gaussian or ADF is used for these analyses .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include polymorphism and twinning due to flexible acetic acid side chains. Strategies:

  • Use of high-resolution synchrotron X-ray sources.
  • Refinement with SHELXL to model disorder or twinning .
  • Co-crystallization with stabilizing agents (e.g., ammonium salts) .

Q. How can bioactivity studies (e.g., antimicrobial assays) be designed for this compound?

  • Microdilution assays : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines to assess selectivity .
  • Structure-Activity Relationship (SAR) : Modify the methoxycarbonyl group to evaluate its role in activity .

Q. What are the limitations of current synthetic methods, and how can green chemistry principles improve them?

Traditional routes rely on toxic solvents (DMF, DCM) and stoichiometric reagents. Green alternatives:

  • Replace DMF with cyclopentyl methyl ether (CPME).
  • Use catalytic methods (e.g., Ru-based catalysts for decarboxylative alkylation) .
  • Solvent-free mechanochemical synthesis .

Data Analysis & Optimization

Q. How do researchers analyze conflicting reactivity data in functionalization reactions of pyrazole-carboxylic acids?

Contradictions (e.g., unexpected substitution sites) are investigated via:

  • Kinetic vs. thermodynamic control : Vary temperature and reaction time.
  • Isotopic labeling : Track reaction pathways using 13^{13}C-labeled reagents.
  • In-situ monitoring : Raman spectroscopy to detect intermediates .

Q. What strategies optimize the regioselectivity of N-alkylation in pyrazole derivatives?

  • Protecting group strategies : Temporarily block reactive sites (e.g., carboxylic acid as methyl ester).
  • Microwave-assisted synthesis : Enhances selectivity by precise temperature control .
  • Ligand design : Chiral ligands in asymmetric catalysis to direct alkylation .

Q. How are machine learning models applied to predict novel derivatives of this compound?

Retrosynthesis tools (e.g., Pistachio, Reaxys) use reaction databases to propose pathways. Models prioritize routes with high feasibility scores (>0.8) and low by-product risk. For example, substituting the methoxy group with amino or halogens is predicted to enhance bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.